
2-Bromo-4-fluoro-1-(2-nitroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoro-1-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a nitroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1-(2-nitroethyl)benzene typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluoro-1-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The nitroethyl group can be oxidized to form different functional groups depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 2-Bromo-4-fluoro-1-(2-aminoethyl)benzene.
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Applications De Recherche Scientifique
2-Bromo-4-fluoro-1-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluoro-1-(2-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluoro-1-nitrobenzene: Similar structure but lacks the nitroethyl group.
4-Bromo-2-fluorobenzotrifluoride: Contains a trifluoromethyl group instead of a nitroethyl group.
2-Bromo-1,4-difluorobenzene: Contains an additional fluorine atom.
Uniqueness
2-Bromo-4-fluoro-1-(2-nitroethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with a nitroethyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1120214-94-9 |
|---|---|
Formule moléculaire |
C8H7BrFNO2 |
Poids moléculaire |
248.05 g/mol |
Nom IUPAC |
2-bromo-4-fluoro-1-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7BrFNO2/c9-8-5-7(10)2-1-6(8)3-4-11(12)13/h1-2,5H,3-4H2 |
Clé InChI |
IAQZYZBEYANPGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)CC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
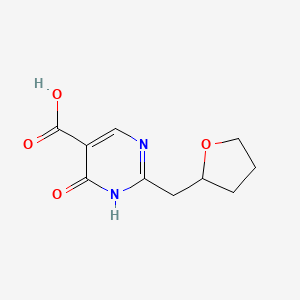
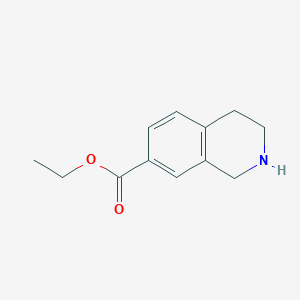
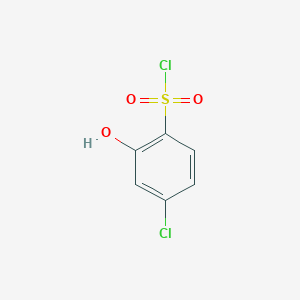
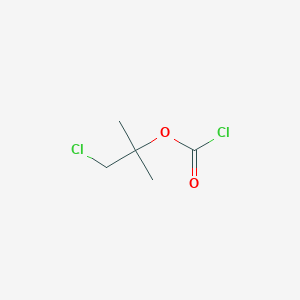
![rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13532637.png)
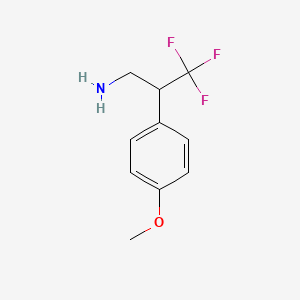
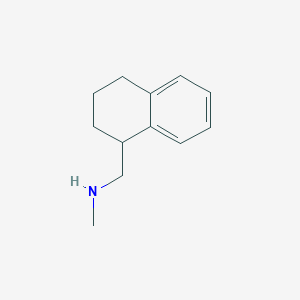
![2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid](/img/structure/B13532669.png)
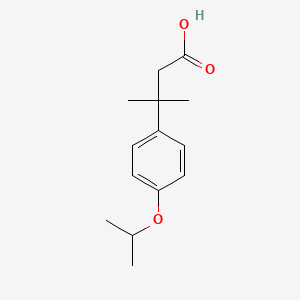
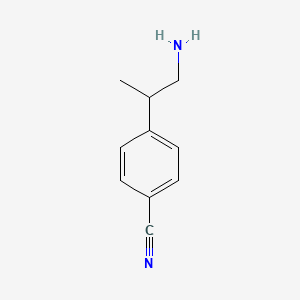
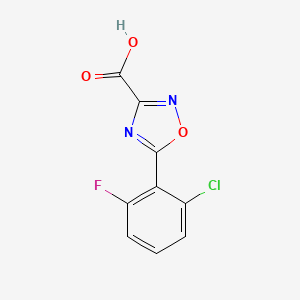
![2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13532681.png)
![5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamidehydrochloride](/img/structure/B13532696.png)
